molecular formula C15H13N5O2S B5810407 4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid

4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid

Cat. No.: B5810407
M. Wt: 327.4 g/mol
InChI Key: LREYXTNHEIXEFS-UHFFFAOYSA-N
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Description

4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyridine ring, a triazole ring, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile, followed by cyclization.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction.

    Coupling Reactions: The final step involves coupling the triazole-pyridine intermediate with the benzoic acid derivative using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. Techniques such as solid-phase synthesis, microwave-assisted synthesis, and flow chemistry may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used for substitution reactions.

    Coupling Reactions: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, ester, and amide derivatives.

Scientific Research Applications

4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

4-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c16-20-13(12-3-1-2-8-17-12)18-19-15(20)23-9-10-4-6-11(7-5-10)14(21)22/h1-8H,9,16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREYXTNHEIXEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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